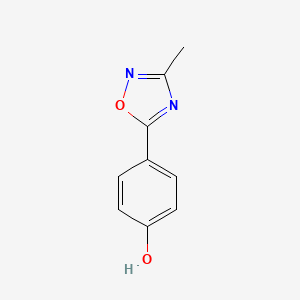

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol

Descripción general

Descripción

1,2,4-Oxadiazole derivatives are a class of heterocyclic compounds that contain an oxadiazole ring, which is a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . These compounds are known for their broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of amidoximes with carboxylic acids or their derivatives . For example, one method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a key structural feature of these compounds. This ring system has four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to their low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, one compound was reported as a yellow powder with a melting point of 188–190°C .Aplicaciones Científicas De Investigación

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. Researchers have synthesized novel derivatives and evaluated their efficacy in various contexts:

Nematocidal Activity: Some 1,2,4-oxadiazole derivatives demonstrated moderate nematocidal activity against Meloidogyne incognita, a plant-parasitic nematode . These compounds could potentially serve as low-risk chemical pesticides for managing nematode-induced crop damage.

Anti-Fungal Activity: The same derivatives exhibited anti-fungal activity against Rhizoctonia solani, a pathogenic fungus . This finding suggests their potential use in protecting crops from fungal diseases.

Antibacterial Effects: Several compounds within this class showed strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause rice bacterial leaf blight and rice bacterial leaf streaks, respectively . These derivatives outperformed existing chemical agents.

Alternative Templates: Specifically, derivatives containing a trifluoromethyl pyridine moiety (such as compounds 5u and 5v) demonstrated excellent antibacterial activity. These findings highlight the potential of 1,2,4-oxadiazole derivatives as alternative templates for novel antibacterial agents .

PPAR Agonists

Researchers have also explored the synthesis of acetic acids derived from 1,2,4-oxadiazole derivatives as potential agonists for type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . These compounds may have implications in metabolic regulation and related diseases.

Anticancer Evaluation

The 1,2,4-oxadiazole derivatives have been evaluated for anticancer activity. The MTT assay, which measures mitochondrial enzyme activity, was used to quantify living cells. Further studies are needed to explore their potential as anticancer agents .

Antibacterial and Antiviral Properties

Beyond rice-related bacteria, 1,2,4-oxadiazole derivatives have shown promise as antibacterial and antiviral agents. Their diverse activities make them interesting candidates for further investigation .

Synthetic Strategies

Researchers have developed synthetic routes to obtain 1,2,4-oxadiazole derivatives, including those with picolinamide moieties. These strategies enable the creation of structurally diverse compounds for various applications .

Mecanismo De Acción

Target of Action

activities . They have also shown anticancer activity against different cancer cell lines .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives can act as potent caspase 3 activation-mediated apoptosis inducers with tumor selective properties . Caspase 3 is an important therapeutic target for cancer therapy because its activation integrates upstream signals into the final execution of cell death .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can block the excitation of the nuclear factor κb (nf-кb) signaling pathway in a concentration-dependent manner . NF-кB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.

Result of Action

It is known that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms, and its induction in cancer cells can lead to the inhibition of tumor growth.

Action Environment

It is known that the effectiveness of anti-infective agents can be influenced by factors such as the presence of other microorganisms, the ph of the environment, and the presence of biological barriers .

Safety and Hazards

Direcciones Futuras

Given their broad spectrum of biological activities, 1,2,4-oxadiazole derivatives are of interest in the development of new pharmaceuticals and pesticides . Future research may focus on the synthesis of novel 1,2,4-oxadiazole derivatives with improved activity and selectivity, as well as the exploration of their mechanisms of action .

Propiedades

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(13-11-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARBCARLULHRKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2744288.png)

![(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2744292.png)

![2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2744295.png)

![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2744296.png)

![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2744297.png)

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2744301.png)

![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)